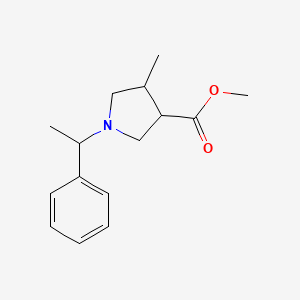
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-methylpyrrolidine with 1-phenylethyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar core structure but lacking the ester and phenylethyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizidine: A related compound with a fused bicyclic structure.
Uniqueness
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and phenylethyl groups enhances its reactivity and potential for diverse applications compared to simpler pyrrolidine derivatives .
Biological Activity
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate, with CAS Number 174311-02-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is depicted as follows:
Chemical Structure
The compound exhibits various biological activities that can be attributed to its structural features. It has been noted for its interactions with specific biological targets, including G-protein-coupled receptors (GPCRs) and protease inhibitors.
- G-protein-coupled receptors (GPCRs) : this compound has shown potential as an allosteric modulator for certain GPCRs, which are critical in numerous physiological processes and are popular drug targets .
- Protease Inhibition : Research indicates that this compound may inhibit specific proteases, which play significant roles in viral replication and cancer progression. For instance, modifications in the pyrrolidine structure have led to enhanced potency against HIV protease .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiviral Activity : A study involving a series of derivatives similar to this compound reported enhanced antiviral activity against HIV when specific structural modifications were applied. The introduction of a phenyl ring in the structure was linked to improved binding affinity and inhibitory potency .
- Inhibition Assays : In vitro assays have demonstrated that compounds with similar scaffolds exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on target enzymes. For example, one study reported compounds with IC50 values lower than 10 nM for PARP inhibition, suggesting that structural analogs could be potent therapeutic agents .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-9-16(10-14(11)15(17)18-3)12(2)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
PDHCNXVSTTUMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















